1-Cyclohexyl-1-propanol
Overview
Description
1-Cyclohexyl-1-propanol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol characterized by a cyclohexyl group attached to the first carbon of a propanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyl-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 1-cyclohexyl-1-propanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-cyclohexyl-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to cyclohexylpropane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.
Major Products Formed:
Oxidation: 1-Cyclohexyl-1-propanone.
Reduction: Cyclohexylpropane.
Substitution: Various substituted cyclohexylpropane derivatives.
Scientific Research Applications
1-Cyclohexyl-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a building block for the development of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo oxidation to form ketones, which may further participate in various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons during chemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
1-Cyclohexyl-1-ethanol: Similar structure but with a shorter carbon chain.
2-Cyclohexyl-2-propanol: Different position of the hydroxyl group.
Cyclohexylmethanol: Lacks the propanol chain.
Uniqueness: 1-Cyclohexyl-1-propanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different reactivity and applications, making it valuable in various synthetic and industrial processes.
Properties
IUPAC Name |
1-cyclohexylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXOMXEPFDMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884888 | |
Record name | Cyclohexanemethanol, .alpha.-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17264-02-7 | |
Record name | 1-Cyclohexyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17264-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethylcyclohexanemethanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethylcyclohexane-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOHEXYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJP4H1V1N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological properties of 1-cyclohexyl-1-phenyl-1-propanol and its analogs?
A1: 1-Cyclohexyl-1-phenyl-1-propanol, particularly its 3-(N-piperidyl) derivative known as trihexyphenidyl (Artane), exhibits potent anticholinergic activity. [, , , ] This means it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. Studies have shown that trihexyphenidyl and its analogs demonstrate varying degrees of antispasmodic effects, along with other parasympatholytic actions. []
Q2: How does the structure of 1-cyclohexyl-1-phenyl-1-propanol relate to its antispasmodic activity?
A2: Research indicates that modifications to the basic structure of 3-(N-piperidyl)-1-phenyl-1-propanol, specifically substitutions at the first carbon atom, can significantly influence its antispasmodic potency. [] Derivatives with cyclohexyl, phenyl, propyl, isopropyl, butyl, and isoamyl substituents have been synthesized and studied. [] Among these, the cyclohexyl derivative (trihexyphenidyl) exhibited the most potent antispasmodic activity, comparable to atropine sulfate. []
Q3: What are the clinical applications of trihexyphenidyl (Artane)?
A3: Trihexyphenidyl has been recognized as a relatively effective treatment option for managing tremors and muscle rigidity associated with Parkinson's disease. [, , ] Clinical studies have demonstrated its efficacy in alleviating these symptoms in geriatric patients with Parkinsonism. []
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